Karakin

Description

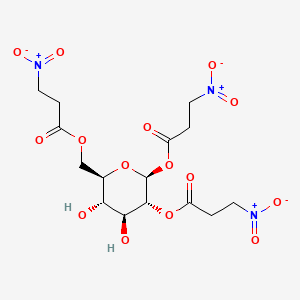

This compound has been reported in Indigofera linnaei, Indigofera spicata, and other organisms with data available.

structure given in first source

Properties

CAS No. |

1400-11-9 |

|---|---|

Molecular Formula |

C15H21N3O15 |

Molecular Weight |

483.34 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5,6-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |

InChI |

InChI=1S/C15H21N3O15/c19-9(1-4-16(24)25)30-7-8-12(22)13(23)14(32-10(20)2-5-17(26)27)15(31-8)33-11(21)3-6-18(28)29/h8,12-15,22-23H,1-7H2/t8-,12-,13+,14-,15+/m1/s1 |

InChI Key |

CNURKUNYCXCBEK-WMNSZERYSA-N |

Isomeric SMILES |

C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)O |

Canonical SMILES |

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Carakin; Karakine; NSC 279515; NSC279515; NSC-279515; |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of action of Karrikin in seed germination.

An In-depth Technical Guide on the Mechanism of Action of Karrikin in Seed Germination

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Karrikins (KARs) are a class of butenolide compounds found in smoke from burnt vegetation that act as potent stimulants for seed germination.[1][2] Their mechanism of action involves a highly conserved signaling pathway that is analogous to the one used by strigolactones (SLs), an endogenous class of plant hormones.[3][4][5] The core of this pathway relies on the perception of the karrikin signal by the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2). Upon ligand binding, KAI2 interacts with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component of a Skp, Cullin, F-box (SCF) type E3 ubiquitin ligase complex. This complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors derepresses the transcription of downstream genes, ultimately leading to the promotion of seed germination. This guide provides a detailed examination of this signaling cascade, including quantitative data on molecular interactions, detailed experimental protocols for studying the pathway, and visual diagrams of the core mechanisms.

The Core Signaling Pathway

The karrikin signaling pathway is a linear cascade that translates the chemical signal of karrikin into a transcriptional response. Genetic studies in Arabidopsis thaliana have been instrumental in elucidating the key components.

Karrikin Perception by KAI2

The primary receptor for karrikins is KAI2, an α/β-hydrolase superfamily protein. While it possesses a canonical catalytic triad (B1167595) (Ser-His-Asp), its hydrolytic activity is weak, and hydrolysis is not strictly required for signaling. Crystallographic studies show that the karrikin ligand binds in a hydrophobic pocket near the active site. This binding is thought to induce a conformational change in KAI2, creating a surface for interaction with downstream signaling partners. There is substantial evidence that KAI2 also perceives an unknown endogenous plant hormone, provisionally named KAI2 Ligand (KL), for which karrikins act as a mimic. The existence of KL would explain why the KAI2 signaling pathway is conserved in plants that do not live in fire-prone ecosystems.

The Role of the SCFMAX2 E3 Ligase Complex

MAX2 is an F-box protein that serves as a substrate recognition component for an SCF-type E3 ubiquitin ligase complex. It is a crucial shared component between the karrikin and strigolactone signaling pathways. Following karrikin perception, the ligand-bound KAI2 receptor interacts with MAX2. This interaction is ligand-dependent and brings the SCF complex into proximity with its target substrates.

SMAX1/SMXL2: The Repressors of Germination

SMAX1 and SMXL2 are key transcriptional co-repressors that act downstream of KAI2 and MAX2. In the absence of a karrikin signal, SMAX1 and SMXL2 are stable and repress the expression of genes required for germination. Genetic mutants lacking SMAX1 (smax1) exhibit phenotypes similar to wild-type plants treated with karrikins, such as restored seed germination in the max2 mutant background, confirming SMAX1's role as a negative regulator of the pathway. Upon formation of the KAI2-KAR-SCFMAX2 complex, SMAX1 and SMXL2 are recruited, ubiquitinated, and targeted for degradation by the 26S proteasome. This degradation lifts the repression and allows germination to proceed.

Visualizing the Mechanism

Karrikin Signaling Pathway

Caption: The Karrikin signaling pathway from perception to response.

Quantitative Data Summary

The interactions between components of the karrikin signaling pathway have been quantified using various biochemical assays. These data are crucial for understanding the binding affinities and concentrations required for signal transduction.

| Interacting Molecules | Assay Type | Parameter | Value | Reference |

| KAI2 + Karrikin-1 (KAR₁) | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 147 µM | |

| KAI2ply2 (mutant) + KAR₁ | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 2857 µM (~20-fold higher) | |

| KAI2 + KAR₁ | Various (ITC, Microdialysis, etc.) | Dissociation Constant (Kd) Range | 5 µM - 147 µM | |

| KAI2 + KAR₁ | NMR Spectroscopy | Protein / Ligand Concentration | 1.4 mM / 7 mM | |

| KAI2/D14 + SMAX1/SMXL7 | Yeast Two-Hybrid (Y2H) | Ligand Concentration | 10 µM (GR24 or KARs) | |

| D53D2 + D14 + ASK1-D3/MAX2 | In Vitro Pull-Down | Ligand Concentration | 100 µM (rac-GR24) | |

| OsSMAX1 + GST-D14L | In Vitro MBP Pull-Down | Ligand Concentration | 10 µM (dMGer) | |

| Wild-type seeds + KAR/GR24 | Seed Germination Assay | Ligand Concentration | 1 µM - 10 µM |

Key Experimental Protocols

The elucidation of the karrikin signaling pathway has been dependent on a suite of molecular biology and biochemical techniques. Detailed protocols for the key assays are provided below.

Seed Germination Assay

This assay is fundamental for observing the physiological effect of karrikins.

Objective: To quantify the effect of karrikins on the germination rate of seeds.

Protocol:

-

Seed Sterilization: Aseptically handle seeds to prevent contamination. Immerse seeds for 5 minutes in a solution of 70% ethanol (B145695) with 0.05% Triton X-100, with gentle inversion. Rinse the seeds once with 70% ethanol and once with 95% ethanol. Air-dry the seeds completely on sterile filter paper in a laminar flow hood.

-

Plating: Prepare 0.8% Bacto-agar or 0.3% phytogel plates. It is critical to use a medium without nutrients (e.g., Murashige & Skoog salts), as components like nitrate (B79036) can independently stimulate germination and confound results.

-

Treatment Application: Prepare a 1,000x stock solution of the desired karrikin (e.g., KAR₁) in methanol. Add the stock solution to the molten agar (B569324) to achieve the final desired concentration (typically 1 µM). For the control, add an equivalent volume of methanol.

-

Incubation: Sprinkle the sterilized, dry seeds onto the surface of the solidified agar plates. Seal the plates and incubate under controlled environmental conditions (e.g., 20°C with a 16h dark/8h light cycle).

-

Scoring: Score germination at regular intervals (e.g., daily for 7 days). A seed is considered germinated when the radicle has fully emerged from the seed coat. Calculate the germination percentage for each treatment and time point.

Yeast Two-Hybrid (Y2H) Assay

Y2H is used to test for direct protein-protein interactions (e.g., KAI2 and SMAX1) in a cellular context.

Objective: To determine if KAI2 interacts with SMAX1 in a karrikin-dependent manner.

Protocol:

-

Vector Construction: Clone the full-length coding sequence of KAI2 into a "bait" plasmid (e.g., pGBKT7), creating a fusion with the GAL4 DNA-Binding Domain (BD). Clone the full-length coding sequence of SMAX1 into a "prey" plasmid (e.g., pGADT7), creating a fusion with the GAL4 Activation Domain (AD).

-

Yeast Transformation: Co-transform a suitable yeast reporter strain (e.g., AH109) with the bait (BD-KAI2) and prey (AD-SMAX1) plasmids using a standard lithium acetate (B1210297) method.

-

Selection for Transformants: Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids. Incubate at 30°C for 2-3 days.

-

Interaction Assay: Pick several independent colonies and re-streak them onto a high-stringency selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade). Prepare plates with and without the signaling molecule (e.g., 10 µM GR24, a synthetic analog) and a vehicle control.

-

Result Interpretation: Growth on the high-stringency medium indicates a positive interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor and activates the reporter genes (HIS3, ADE2). A ligand-dependent interaction will only show growth in the presence of the signaling molecule.

In Vitro Pull-Down Assay

This biochemical assay validates direct protein-protein interactions using purified components.

Objective: To confirm a direct, ligand-dependent interaction between KAI2 and SMAX1.

Protocol:

-

Protein Expression and Purification: Express and purify recombinant bait and prey proteins. For example, express SMAX1 with an N-terminal Maltose-Binding Protein (MBP) tag and KAI2 with an N-terminal Glutathione (B108866) S-transferase (GST) tag in E. coli. Purify the proteins using affinity chromatography (amylose resin for MBP-SMAX1, glutathione resin for GST-KAI2).

-

Bait Immobilization: Incubate the purified MBP-SMAX1 (bait) with amylose (B160209) resin beads in a binding buffer for 1-2 hours at 4°C to immobilize it.

-

Washing: Pellet the beads by centrifugation and wash them several times with the binding buffer to remove any unbound bait protein.

-

Interaction/Pull-Down: Add the purified GST-KAI2 (prey) to the beads. Create parallel reactions containing either the ligand (e.g., 100 µM rac-GR24) or a vehicle control. Incubate the mixture for 2-3 hours at 4°C with gentle rotation to allow for interaction.

-

Final Washes: Pellet the beads and wash extensively with wash buffer to remove non-specifically bound prey protein.

-

Elution and Detection: Elute the bound proteins from the beads using a buffer containing maltose. Analyze the eluate using SDS-PAGE followed by immunoblotting with an anti-GST antibody to detect the presence of the pulled-down GST-KAI2. A stronger band in the ligand-treated sample compared to the control indicates a ligand-dependent interaction.

Visualizing Experimental Workflow

Yeast Two-Hybrid (Y2H) Experimental Workflow

Caption: A generalized workflow for a Yeast Two-Hybrid experiment.

Conclusion and Future Directions

The mechanism of karrikin action in seed germination is a paradigm of plant chemical signaling, involving receptor binding, E3 ligase-mediated protein degradation, and transcriptional derepression. While the core components KAI2, MAX2, and SMAX1/SMXL2 are well-established, significant questions remain. The foremost challenge is the identification of the endogenous KAI2 ligand(s) (KL), the discovery of which would represent a new class of plant hormones. Furthermore, understanding how the KAI2 pathway is integrated with other hormone pathways (e.g., gibberellin and abscisic acid) and environmental signals like light will provide a more complete picture of how seed germination is regulated. For drug development professionals, a deeper understanding of KAI2 ligand specificity and receptor activation could pave the way for designing novel, highly selective plant growth regulators to improve crop establishment and yield.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Karrikin perception and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

- 5. Frontiers | Strigolactone and karrikin signal perception: receptors, enzymes, or both? [frontiersin.org]

The Role of the KAI2 Receptor in Karrikin Perception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikins (KARs) are a class of butenolide molecules generated from the combustion of plant material.[1] They act as potent germination stimulants for the seeds of many plant species, including those not typically associated with fire-prone environments.[1][2] The perception of karrikins is mediated by the α/β hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2).[2][3] While initially identified as a receptor for these smoke-derived compounds, there is substantial evidence that KAI2 also perceives an undiscovered endogenous plant hormone, provisionally named KAI2 Ligand (KL). This dual functionality places the KAI2 signaling pathway at a critical intersection of plant responses to both external environmental cues and internal developmental programs. Understanding the intricacies of KAI2-mediated karrikin perception is paramount for developing novel strategies in agriculture and drug development, with potential applications in enhancing seed germination, modulating seedling development, and improving plant stress tolerance.

This technical guide provides an in-depth overview of the core mechanisms of KAI2-dependent karrikin perception. It consolidates quantitative data on receptor-ligand interactions, details key experimental protocols for studying this pathway, and visualizes the central signaling cascade.

Data Presentation: KAI2-Karrikin Binding Affinity

The interaction between KAI2 and karrikins has been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a measure of the binding affinity between the KAI2 protein and its ligand, with a lower Kd value indicating a higher affinity. The reported Kd values for the interaction between Arabidopsis thaliana KAI2 and KAR₁ vary across studies, which may be attributed to different experimental conditions and techniques.

| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Arabidopsis thaliana KAI2 | KAR₁ | Isothermal Titration Calorimetry (ITC) | 147 µM | |

| Arabidopsis thaliana KAI2 | KAR₁ | Equilibrium Microdialysis | 35.5 ± 9.68 µM to 50.9 ± 11.1 µM (for mutants) | |

| Arabidopsis thaliana KAI2 ply2 mutant | KAR₁ | Isothermal Titration Calorimetry (ITC) | 2857 µM |

KAI2 Signaling Pathway

Karrikin perception by KAI2 initiates a signaling cascade that culminates in the degradation of transcriptional repressors, thereby activating downstream gene expression and physiological responses. The core components of this pathway are highly conserved and share similarities with the strigolactone signaling pathway.

Upon binding of a karrikin molecule (or the endogenous KL), the KAI2 receptor undergoes a conformational change. This change is thought to facilitate its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The activated KAI2-SCFMAX2 complex then targets the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of SMAX1 and SMXL2 relieves the repression of downstream target genes, such as D14-LIKE 2 (DLK2), leading to various developmental responses including seed germination and seedling photomorphogenesis.

Experimental Protocols

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This technique is used to assess the thermal stability of the KAI2 protein in the presence and absence of karrikins. Ligand binding can induce a shift in the melting temperature (Tm) of the protein.

Materials:

-

Purified KAI2 protein

-

SYPRO Orange fluorescent dye (e.g., 5000x stock in DMSO)

-

Karrikin stock solution (e.g., KAR₁)

-

Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument with a thermal ramping capability

-

qPCR plates

Procedure:

-

Prepare a master mix containing the assay buffer, purified KAI2 protein (final concentration typically 2-5 µM), and SYPRO Orange dye (final concentration typically 5x).

-

Aliquot the master mix into the wells of a qPCR plate.

-

Add the karrikin ligand to the experimental wells at various final concentrations. Add a corresponding volume of solvent (e.g., DMSO) to the control wells.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Place the plate in the real-time PCR instrument.

-

Set up a thermal ramp protocol, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Monitor the fluorescence of SYPRO Orange at each temperature increment.

-

Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).

Materials:

-

Purified KAI2 protein, extensively dialyzed against the ITC buffer

-

Karrikin ligand (e.g., KAR₁) dissolved in the same ITC buffer

-

ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare the KAI2 protein solution (typically 10-50 µM) in the sample cell of the calorimeter.

-

Prepare the karrikin ligand solution (typically 10-20 times the protein concentration) in the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25 °C).

-

Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the protein solution.

-

Record the heat change after each injection.

-

As a control, perform an identical titration of the ligand into the buffer alone to subtract the heat of dilution.

-

Analyze the integrated heat data by fitting it to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and other thermodynamic parameters.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a molecular genetic tool used to test for direct physical interactions between proteins. It can be used to investigate the interaction of KAI2 with other signaling components like MAX2 and SMAX1.

Materials:

-

Yeast expression vectors (a "bait" vector, e.g., pGBKT7 with a DNA-binding domain, and a "prey" vector, e.g., pGADT7 with an activation domain)

-

Competent yeast strain (e.g., AH109 or Y2HGold)

-

Plasmids containing the coding sequences for KAI2, MAX2, and SMAX1

-

Yeast transformation reagents

-

Selective growth media (e.g., SD/-Leu/-Trp for selecting for both plasmids, and SD/-Leu/-Trp/-His/-Ade for selecting for interaction)

-

Karrikin or GR24 for testing ligand-dependent interactions

Procedure:

-

Clone the coding sequence of KAI2 into the "bait" vector and the coding sequences of MAX2 or SMAX1 into the "prey" vector.

-

Co-transform the bait and prey plasmids into the competent yeast strain.

-

Plate the transformed yeast on double dropout medium (e.g., SD/-Leu/-Trp) to select for cells containing both plasmids.

-

To test for interaction, replica-plate the colonies onto quadruple dropout medium (e.g., SD/-Leu/-Trp/-His/-Ade).

-

If testing for ligand-dependency, include the ligand (e.g., GR24ent-5DS) in the quadruple dropout medium.

-

Incubate the plates at 30 °C for 3-5 days.

-

Growth on the quadruple dropout medium indicates a positive interaction between the bait and prey proteins. A β-galactosidase assay can be performed for a more quantitative measure of interaction strength.

Co-immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions in vivo or in vitro by using an antibody to pull down a protein of interest along with its binding partners.

Materials:

-

Plant tissue or cells expressing the proteins of interest (e.g., KAI2 and MAX2, which can be transiently expressed in N. benthamiana leaves or from stable Arabidopsis lines).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

-

Antibody specific to one of the proteins (e.g., anti-KAI2 antibody, such as the one available from PhytoAB, catalog number PHY3393S).

-

Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads).

-

Wash buffer (similar to lysis buffer, but with a lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

Western blotting reagents.

Procedure:

-

Homogenize the plant tissue in lysis buffer to prepare a total protein extract.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-KAI2) for several hours to overnight at 4 °C.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting protein (e.g., anti-MAX2).

Hypocotyl Elongation Assay

This is a classic physiological assay in Arabidopsis to assess the biological activity of karrikins and the function of the KAI2 signaling pathway. Karrikins typically inhibit hypocotyl elongation in the light.

Materials:

-

Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., kai2, max2, smax1).

-

Growth medium (e.g., 0.5x Murashige and Skoog medium with 0.8% agar).

-

Petri plates.

-

Karrikin stock solutions of various concentrations.

-

Growth chamber with controlled light and temperature conditions.

Procedure:

-

Surface-sterilize the Arabidopsis seeds.

-

Sow the seeds on Petri plates containing growth medium supplemented with different concentrations of karrikin or a solvent control.

-

Stratify the seeds by incubating the plates at 4 °C in the dark for 2-4 days to synchronize germination.

-

Expose the plates to light for several hours to induce germination.

-

Wrap the plates in aluminum foil to create dark conditions or place them under specific light conditions (e.g., low light) in a growth chamber.

-

Incubate the plates vertically for 3-5 days.

-

Remove the seedlings from the plates and lay them flat on an agar (B569324) plate or a scanner bed.

-

Capture images of the seedlings and measure the length of the hypocotyls using image analysis software (e.g., ImageJ).

-

Statistically analyze the differences in hypocotyl length between different treatments and genotypes.

Quantitative Real-Time PCR (qRT-PCR) for DLK2 Expression

qRT-PCR is used to measure the expression level of KAI2-responsive genes, such as DLK2, to monitor the activation of the signaling pathway.

Materials:

-

Arabidopsis seedlings treated with karrikin or a control.

-

RNA extraction kit.

-

DNase I.

-

cDNA synthesis kit.

-

SYBR Green or other qPCR master mix.

-

qRT-PCR instrument.

-

Primers for DLK2 and a reference gene (e.g., ACTIN2 or UBQ10).

Primer Design for Arabidopsis thaliana DLK2 (At3g25250): Primers should be designed to span an exon-exon junction to avoid amplification from any contaminating genomic DNA. Online tools such as Primer3 or the NCBI Primer-BLAST can be used for primer design. Based on available literature and databases, example primer sequences could be:

-

DLK2 Forward Primer: 5'-GAGGAGTTGTCGTTTGAGGAAG-3'

-

DLK2 Reverse Primer: 5'-TCTTGCTTTGCTCTTCTCTCC-3' Note: These primer sequences are examples and should be validated experimentally for specificity and efficiency.

Procedure:

-

Harvest seedling tissue at specific time points after karrikin treatment.

-

Extract total RNA from the tissue using a suitable kit.

-

Treat the RNA with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase and random hexamers or oligo(dT) primers.

-

Set up the qRT-PCR reactions in a 96-well plate, including reactions for the target gene (DLK2), the reference gene, no-template controls, and no-reverse-transcriptase controls. Each reaction should contain the qPCR master mix, forward and reverse primers, and the cDNA template.

-

Run the qRT-PCR plate in a real-time PCR instrument using a standard thermal cycling program.

-

Analyze the data using the ΔΔCt method to determine the relative expression of DLK2 normalized to the reference gene.

Conclusion

The KAI2 receptor is a central player in plant development and environmental adaptation, mediating responses to both the smoke-derived karrikins and a putative endogenous hormone. The signaling pathway, involving the key components KAI2, MAX2, and SMAX1/SMXL2, provides a framework for understanding how plants perceive and respond to these butenolide signals. The experimental protocols detailed in this guide offer a robust toolkit for researchers to further dissect the molecular mechanisms of KAI2 function, identify novel interacting partners, and explore the potential for manipulating this pathway for agricultural and biotechnological applications. Continued research into the KAI2 signaling network will undoubtedly uncover new layers of complexity in plant chemical communication and provide innovative solutions for crop improvement and plant health.

References

Evolutionary origins of Karrikin signaling in plants.

An In-depth Technical Guide on the Evolutionary Origins of Karrikin Signaling in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Karrikins are a class of butenolide compounds found in smoke from burning plant material that act as potent germination stimulants for the seeds of many plant species. The signaling pathway that perceives karrikins is closely related to the endogenous strigolactone signaling pathway, which regulates various aspects of plant development. This technical guide delves into the evolutionary origins of the Karrikin signaling pathway, tracing its components across the plant kingdom and providing insights into its functional divergence from the strigolactone pathway. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.

Introduction

The discovery of karrikins and their role in post-fire germination has unveiled a fascinating signaling pathway in plants. This pathway is initiated by the perception of karrikins by the α/β-hydrolase KAI2 (KARRIKIN INSENSITIVE 2). This perception event triggers a signaling cascade that ultimately leads to changes in gene expression and physiological responses, most notably seed germination. The striking similarity of KAI2 to the strigolactone receptor, D14, and other shared signaling components points towards a common evolutionary origin. Understanding the evolutionary trajectory of this pathway is crucial for comprehending its functional diversification and potential applications in agriculture and drug development.

The Core Karrikin Signaling Pathway

The canonical Karrikin signaling pathway involves a series of protein interactions that transduce the karrikin signal.

-

Perception : The process begins with the binding of a karrikin molecule to the receptor protein KAI2.

-

Complex Formation : Upon karrikin binding, KAI2 interacts with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).

-

Ubiquitination : The KAI2-MAX2 complex, as part of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, targets a transcriptional repressor protein, SMAX1 (SUPPRESSOR OF MAX2 1), for ubiquitination.

-

Proteasomal Degradation : Ubiquitinated SMAX1 is subsequently degraded by the 26S proteasome.

-

Transcriptional Regulation : The degradation of the SMAX1 repressor allows for the expression of downstream genes, such as KAI2-UP F-BOX 1 (KUF1), which are involved in promoting germination and other developmental processes.

Caption: The core Karrikin signaling pathway from perception to response.

Evolutionary Origins and Diversification

The Karrikin signaling pathway is believed to have evolved from a duplication of the strigolactone signaling pathway. The key components, KAI2 and D14, are paralogs that arose from a gene duplication event that occurred early in the evolution of land plants.

Evolution of Key Signaling Components

The evolutionary history of the core components of the karrikin and strigolactone pathways can be traced across different plant lineages.

-

Charophyte Algae : These green algae, the closest relatives of land plants, possess a single ancestral gene, termed KAI2-LIKE (KAI2L). The protein encoded by this gene is thought to be involved in a signaling pathway that responds to an unknown endogenous ligand.

-

Bryophytes (Mosses, Liverworts, Hornworts) : In these early diverging land plants, the KAI2L gene has undergone duplication, giving rise to distinct KAI2 and D14-LIKE (D14L) clades. However, a true D14 ortholog is absent.

-

Lycophytes and Ferns : These vascular plants possess both KAI2 and D14 orthologs, indicating that the duplication and functional divergence of these genes were established before the evolution of seed plants.

-

Seed Plants (Gymnosperms and Angiosperms) : All seed plants have distinct KAI2 and D14 genes, with well-defined roles in karrikin and strigolactone signaling, respectively.

Caption: Evolutionary trajectory of KAI2 and D14 genes in plants.

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinities and enzymatic activities of KAI2 and D14 proteins from various plant species.

Table 1: Binding Affinities (Kd) of KAI2 and D14 for their Respective Ligands

| Species | Protein | Ligand | Kd (µM) | Reference |

| Arabidopsis thaliana | AtKAI2 | KAR₁ | 0.1 - 0.5 | |

| Arabidopsis thaliana | AtD14 | GR24 | 0.2 - 1.0 | |

| Striga hermonthica | ShKAI2 | KAR₁ | 0.05 - 0.2 | |

| Striga hermonthica | ShD14 | GR24 | 0.1 - 0.4 | |

| Marchantia polymorpha | MpKAI2A | KAR₁ | 1.0 - 5.0 | |

| Marchantia polymorpha | MpKAI2B | GR24 | 0.5 - 2.0 |

Table 2: Hydrolytic Activity of KAI2 and D14 with Fluorescent Probes

| Species | Protein | Substrate | Hydrolysis Rate (µmol/min/mg) | Reference |

| Arabidopsis thaliana | AtKAI2 | Yoshimulactone Green (YLG) | 5.0 ± 0.5 | |

| Arabidopsis thaliana | AtD14 | YLG | 15.0 ± 1.2 | |

| Oryza sativa | OsKAI2 | YLG | 3.2 ± 0.3 | |

| Oryza sativa | OsD14 | YLG | 20.5 ± 2.1 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Seed Germination Assay

This protocol is used to assess the sensitivity of seeds to karrikins.

-

Seed Sterilization : Surface sterilize seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 50% bleach for 10 minutes, and then rinse five times with sterile distilled water.

-

Plating : Plate seeds on 0.8% agar (B569324) plates containing half-strength Murashige and Skoog (MS) medium. The plates should be supplemented with various concentrations of karrikin (e.g., 0, 0.1, 1, 10 µM).

-

Stratification : Cold-treat the plates at 4°C for 3 days in the dark to break dormancy.

-

Incubation : Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

-

Scoring : Score germination (radicle emergence) daily for 7 days.

In Vitro Protein-Protein Interaction Assay (Pull-down)

This assay is used to confirm the interaction between KAI2 and MAX2 in the presence of karrikin.

-

Protein Expression and Purification : Express and purify recombinant His-tagged KAI2 and GST-tagged MAX2 from E. coli.

-

Binding Reaction : Incubate 1 µg of His-KAI2 with 1 µg of GST-MAX2 in a binding buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40) in the presence or absence of 10 µM karrikin for 2 hours at 4°C.

-

Pull-down : Add glutathione-sepharose beads to the reaction mixture and incubate for another 2 hours at 4°C to pull down the GST-MAX2 and any interacting proteins.

-

Washing : Wash the beads three times with the binding buffer to remove non-specific binders.

-

Elution and Detection : Elute the proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the eluates by Western blotting using an anti-His antibody to detect the presence of His-KAI2.

Caption: Workflow for an in vitro pull-down assay.

Conclusion and Future Directions

The evolution of the Karrikin signaling pathway from an ancestral KAI2L-based system represents a key innovation in plant evolution, allowing for specialized responses to environmental cues such as fire. The divergence of KAI2 and D14 has enabled plants to distinguish between endogenous and exogenous signals, fine-tuning their developmental programs. Future research should focus on identifying the endogenous ligand for KAI2, elucidating the full spectrum of downstream targets of SMAX1, and exploring the functional diversity of KAI2 homologs in non-seed plants. These endeavors will not only deepen our understanding of plant evolution but may also pave the way for novel applications in agriculture, such as the development of more resilient crops and potent germination stimulants.

Methodological & Application

Application Notes and Protocols for Karrikin Bioassays in Seed Germination

Introduction

Karrikins (KARs) are a class of butenolide compounds found in the smoke produced from burning plant material.[1][2] They are potent plant growth regulators that play a crucial role in post-fire ecosystem recovery by stimulating the germination of dormant seeds.[3] The first karrikin identified was 3-methyl-2H-furo[2,3-c]pyran-2-one, designated KAR1.[4] Subsequently, other structurally related karrikins have been discovered.[5] The ability of karrikins to break dormancy and promote germination, even in species not typically exposed to fire such as Arabidopsis thaliana, has made them a subject of intense research. These bioassays are essential for understanding the molecular mechanisms of seed dormancy, identifying novel germination stimulants, and for potential applications in agriculture and horticulture to improve crop establishment.

Karrikin Signaling Pathway

Karrikin perception and signaling share components with the strigolactone (SL) pathway. The central receptor for karrikins is an α/β-hydrolase protein called KARRIKIN INSENSITIVE 2 (KAI2). In the absence of a signal, repressor proteins SMAX1 (SUPPRESSOR OF MAX2 1) and SMXL2 inhibit germination-related gene expression.

Upon binding of a karrikin molecule (or a yet-to-be-identified endogenous KAI2 ligand, KL), KAI2 undergoes a conformational change. This change allows it to interact with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The activated SCFMAX2 complex then targets the SMAX1/SMXL2 repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the transcription of genes that promote seed germination, often in concert with gibberellin (GA) and light signaling pathways.

Experimental Protocols

This section provides a generalized protocol for conducting a karrikin bioassay using Arabidopsis thaliana or Lactuca sativa (lettuce), two common model species.

I. Materials and Reagents

-

Seeds (e.g., Arabidopsis thaliana ecotype Landsberg erecta, Lactuca sativa cv. Grand Rapids)

-

Karrikins (e.g., KAR₁, KAR₂)

-

Solvent for stock solution (e.g., Methanol or Acetone, LC-MS grade)

-

Sterile deionized water

-

Petri dishes (9 cm diameter)

-

Filter paper (e.g., Whatman No. 1) or 0.8% (w/v) water-agar medium

-

Surface sterilization solution (e.g., 70% ethanol, 1-2% sodium hypochlorite (B82951) solution with 0.05% Tween-20)

-

Growth chamber or incubator with controlled light and temperature

II. Preparation of Karrikin Solutions

-

Stock Solution: Prepare a 1 mM stock solution of the desired karrikin (e.g., KAR₁) in a suitable solvent like methanol. Store at -20°C in the dark.

-

Working Solutions: Perform serial dilutions of the stock solution with sterile deionized water to achieve the desired final concentrations for the assay. Typical concentrations range from 0.01 nM to 10 µM. A control solution containing the same final concentration of the solvent (e.g., 0.01% methanol) without karrikin must be prepared.

III. Seed Preparation and Plating

-

Sterilization: Surface sterilize seeds to prevent microbial contamination. A common method is to wash seeds for 1 minute in 70% ethanol, followed by 5-10 minutes in 1-2% sodium hypochlorite, and then rinse 3-5 times with sterile deionized water.

-

Stratification (for dormant seeds): For species with primary dormancy like Arabidopsis, a cold stratification period is often required. Imbibe sterilized seeds in sterile water and store at 4°C in the dark for 2-4 days to synchronize germination.

-

Plating: Aseptically place two layers of sterile filter paper into each Petri dish. Pipette a defined volume (e.g., 3 mL) of the appropriate karrikin working solution or control solution to saturate the paper. Alternatively, use a water-agar medium containing the final karrikin concentration.

-

Sowing: Arrange 50-100 seeds on the surface of the moistened filter paper or agar (B569324) in each dish. Use at least three replicate plates for each concentration.

IV. Incubation and Data Collection

-

Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions. Light is often a critical factor; karrikins may require light to enhance germination. A typical condition for Arabidopsis is 22°C under a 16-hour light/8-hour dark photoperiod.

-

Scoring Germination: Germination is typically defined as the emergence of the radicle through the seed coat. Count the number of germinated seeds daily for a period of 7 to 10 days.

-

Data Analysis: Calculate the germination percentage for each replicate at each time point. The final germination percentage is the primary metric. Other metrics like germination speed or index can also be calculated.

Data Presentation: Dose-Response to Karrikins

The effectiveness of karrikins is highly dependent on the specific compound, its concentration, and the plant species being tested.

Table 1: Germination Response of Various Species to Karrikinolide (KAR₁)

| Species | KAR₁ Concentration | Germination (%) | Control Germination (%) | Fold Increase | Reference |

|---|---|---|---|---|---|

| Triticum aestivum (Wheat) | 1 µM | 100% | ~77% | 1.3x | |

| Arabidopsis thaliana (Ler) | 1 µM | ~95% | ~10% | 9.5x | |

| Arabidopsis thaliana (Ler) | 1 nM | ~70% | ~10% | 7.0x | |

| Lactuca sativa (Lettuce) | < 1 nM | Effective Stimulation | Not specified | - |

| Brassica tournefortii | 1 µM | ~75% | ~5% | 15x | |

Table 2: Comparative Activity of Different Karrikins and Analogs on Arabidopsis thaliana (Ler) Germination

| Compound | Concentration | Germination (%) | Reference |

|---|---|---|---|

| KAR₁ | 1 µM | ~95% | |

| KAR₂ | 1 µM | ~90% | |

| KAR₃ | 1 µM | ~85% | |

| GR-24 (Strigolactone analog) | 1 µM | ~80% |

| Control (Water) | - | ~10% | |

Table 3: Germination Response of Lettuce (Lactuca sativa) to Different Butenolides

| Compound | Concentration | Germination Response | Reference |

|---|---|---|---|

| KAR₁ | Nanomolar (nM) range | Highly Responsive | |

| KAR₂ | Nanomolar (nM) range | Much Less Responsive |

| rac-GR24 | Nanomolar (nM) range | Much Less Responsive | |

References

- 1. Assaying Germination and Seedling Responses of Arabidopsis to Karrikins | Springer Nature Experiments [experiments.springernature.com]

- 2. Assaying Germination and Seedling Responses of Arabidopsis to Karrikins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Multifaceted Impact of Karrikin Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Karrikins Discovered in Smoke Trigger Arabidopsis Seed Germination by a Mechanism Requiring Gibberellic Acid Synthesis and Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of Karrikins to Enhance Crop Drought Tolerance: A Guide for Researchers

Authoritative protocols and detailed notes on the application of Karrikins (KARs) to improve drought resilience in various crop species. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying mechanisms, practical application methods, and expected physiological outcomes.

Karrikins, a class of butenolide compounds found in smoke from burnt plant material, have emerged as potent plant growth regulators with a significant role in enhancing abiotic stress tolerance, particularly to drought.[1] Their application can stimulate seed germination, promote root system development, and trigger a cascade of physiological responses that collectively improve a plant's ability to withstand water deficit.[2][3] This document outlines the protocols for applying Karrikins and details the molecular pathways involved in this response.

Overview of Karrikin-Mediated Drought Tolerance

Karrikins are perceived by the α/β-hydrolase receptor KARRIKIN INSENSITIVE2 (KAI2).[4] This perception initiates a signaling cascade that is closely related to the strigolactone response pathway and involves the F-box protein MORE AXILLARY GROWTH2 (MAX2).[4] The KAI2-MAX2 complex targets the transcriptional repressor SUPPRESSOR OF MAX2 1 (SMAX1) and its homolog SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors alleviates the inhibition of downstream genes, leading to a range of physiological adaptations that enhance drought tolerance.

These adaptations include improved cell membrane integrity, enhanced cuticle formation, and better control over stomatal aperture to reduce water loss. Furthermore, Karrikin signaling has been shown to increase the biosynthesis of protective compounds like anthocyanins and enhance the activity of antioxidant enzymes, which help mitigate oxidative stress associated with drought.

Quantitative Effects of Karrikin Application on Drought Tolerance

The application of Karrikins has demonstrated significant improvements in various physiological parameters related to drought tolerance across different plant species. The following tables summarize the quantitative data from key studies.

| Plant Species | Karrikin (KAR₁) Concentration | Application Method | Drought Stress Induction | Key Findings | Reference |

| Creeping Bentgrass (Agrostis stolonifera cv. PennA4) | 100 nM | Foliar Spray | 30 days of withheld watering | - Relative Water Content increased by 43.19%- Photochemical efficiency (Fv/Fm) increased by 7.55%- Chlorophyll (B73375) content increased by 29.34%- Proline content increased by 8.88%- Electrolyte Leakage decreased by 24.75%- Malondialdehyde (MDA) content decreased by 34.53% | |

| Sapium sebiferum (Chinese tallow) | 1 nM | Supplementation in growth medium | Osmotic and Salt Stress | - Improved seedling biomass- Increased taproot length- Increased number of lateral roots | |

| Medicinal Herbs (Trachyspermum copticum, Foeniculum vulgare, Cuminum cyminum) | 10 µM (GR24 - a synthetic strigolactone that can mimic Karrikin) | Seed Soaking | Polyethylene glycol (PEG 6000) induced osmotic stress (-1 to -2.5 MPa) | - Significantly increased germination percentage, rate, and index- Enhanced seedling vigor, shoot length, and radicle length under all drought conditions |

Experimental Protocols for Karrikin Application

This section provides detailed methodologies for applying Karrikins to plants for the purpose of enhancing drought tolerance. Researchers should optimize these protocols for their specific plant species and experimental conditions.

Protocol 1: Seed Priming with Karrikin

Objective: To enhance seed germination and early seedling establishment under drought conditions.

Materials:

-

Karrikin (e.g., KAR₁ or the synthetic analogue GR24)

-

Distilled water

-

Ethanol or Acetone (B3395972) (as a solvent for Karrikin)

-

Petri dishes or germination paper

-

Growth chamber or incubator

-

Polyethylene glycol (PEG 6000) for inducing osmotic stress

Procedure:

-

Preparation of Karrikin Stock Solution: Prepare a stock solution of Karrikin (e.g., 1 mM) in a suitable solvent like acetone or ethanol. Store at -20°C.

-

Preparation of Working Solution: From the stock solution, prepare the desired working concentration (e.g., 1 nM to 10 µM) by diluting with distilled water. Ensure the final solvent concentration is minimal and include a solvent-only control.

-

Seed Sterilization: Surface sterilize seeds according to standard protocols for the specific plant species to prevent microbial contamination.

-

Seed Priming:

-

Imbibe seeds in the Karrikin working solution for a predetermined duration (e.g., 6-12 hours) at a controlled temperature (e.g., 25°C) in the dark.

-

For the control group, imbibe seeds in distilled water with the same concentration of the solvent used for the Karrikin stock.

-

-

Drying: After priming, blot the seeds dry with filter paper. Seeds can be used immediately or air-dried to their original moisture content for storage.

-

Drought Stress Assay:

-

Place primed and control seeds on germination paper or in Petri dishes moistened with a PEG 6000 solution of a specific osmotic potential (e.g., -0.5 MPa) to simulate drought stress.

-

Incubate under controlled conditions (light, temperature).

-

-

Data Collection: Monitor and record germination percentage, germination rate, root and shoot length, and seedling vigor at regular intervals.

Protocol 2: Foliar Application of Karrikin

Objective: To improve the physiological performance and drought tolerance of established plants.

Materials:

-

Karrikin working solution (e.g., 100 nM)

-

Spray bottle

-

Wetting agent (e.g., Tween 20) to ensure uniform coverage

-

Potted plants

-

Controlled environment growth chamber or greenhouse

Procedure:

-

Plant Acclimatization: Acclimate established plants to the experimental conditions for at least one week prior to treatment.

-

Preparation of Spray Solution: Prepare the Karrikin working solution and add a wetting agent (e.g., 0.01% Tween 20) to improve leaf surface adhesion.

-

Application:

-

Spray the foliage of the treatment group with the Karrikin solution until runoff.

-

Spray the control group with a solution containing only water and the wetting agent.

-

Applications can be performed once or repeated at regular intervals (e.g., every 5 days) before and during the drought period.

-

-

Drought Induction: Withhold watering to induce drought stress. Monitor soil moisture content to ensure consistent stress levels.

-

Data Collection: At the end of the drought period, collect leaf samples to measure physiological parameters such as relative water content (RWC), chlorophyll content, electrolyte leakage, and antioxidant enzyme activity.

Protocol 3: Root Application of Karrikin in Hydroponics or Growth Medium

Objective: To assess the effect of continuous Karrikin supply to the roots on drought tolerance.

Materials:

-

Hydroponic system or pots with a sterile growth medium (e.g., vermiculite, agar)

-

Nutrient solution

-

Karrikin working solution

-

PEG 6000 or mannitol (B672) for inducing osmotic stress in the nutrient solution

Procedure:

-

Plant Establishment: Grow seedlings in the hydroponic system or pots with the chosen growth medium.

-

Treatment Application:

-

For the treatment group, supplement the nutrient solution with the desired concentration of Karrikin (e.g., 1 nM).

-

The control group should receive the standard nutrient solution.

-

-

Drought Induction: Induce osmotic stress by adding PEG 6000 or mannitol to the nutrient solution to achieve the target water potential.

-

Data Collection: After a defined period of stress, harvest the plants and measure root and shoot biomass, root architecture (taproot length, number of lateral roots), and other relevant physiological parameters.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the Karrikin signaling pathway and a general experimental workflow for studying the effects of Karrikin on drought tolerance.

Caption: Karrikin signaling pathway leading to drought tolerance.

Caption: General experimental workflow for assessing Karrikin-induced drought tolerance.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Karrikin, a component from smoke, promotes plant resistance to drought | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]

- 3. Frontiers | Karrikin Improves Osmotic and Salt Stress Tolerance via the Regulation of the Redox Homeostasis in the Oil Plant Sapium sebiferum [frontiersin.org]

- 4. mdpi.com [mdpi.com]

Illuminating the Shadows: Methods for Quantifying Endogenous Karrikin Levels in Plant Tissues

Application Note & Protocol

For researchers, scientists, and drug development professionals, understanding the endogenous roles of signaling molecules is paramount. Karrikins (KARs), a class of butenolides discovered in smoke, are potent plant growth regulators that mimic the activity of a yet-to-be-identified endogenous hormone, termed the KAI2-ligand (KL). The quantification of these elusive endogenous molecules is a significant challenge in plant biology. This document provides detailed protocols and application notes on the current methodologies for quantifying karrikins in plant tissues, with a focus on advanced mass spectrometry techniques, and discusses the context of the search for the endogenous KL.

Introduction

Karrikins are known to stimulate seed germination and influence seedling development.[1][2][3] The signaling pathway for karrikins is well-characterized and involves the α/β hydrolase receptor KARRIKIN INSENSITIVE 2 (KAI2), the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the downstream SMAX1/SMXL2 family of transcriptional repressors.[4][5] Genetic evidence strongly suggests that this pathway perceives an endogenous signal, making the quantification of this native ligand a key research objective. While the definitive identification of endogenous karrikins remains elusive, the methods developed for detecting exogenously applied karrikins in plant tissues provide a robust framework for future discoveries.

The primary analytical method for sensitive and specific quantification of karrikins is Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers the necessary selectivity and sensitivity to detect the trace amounts of these molecules expected in complex biological matrices.

Karrikin Signaling Pathway

The karrikin signaling pathway shares components with the strigolactone pathway. Upon binding of a karrikin (or the putative endogenous KL) to the KAI2 receptor, a conformational change is induced, likely facilitating an interaction with MAX2. This leads to the ubiquitination and subsequent degradation of SMAX1/SMXL2 repressor proteins, thereby activating downstream gene expression and physiological responses.

Quantitative Analysis of Karrikins in Plant Tissues

Precise measurement of karrikins is challenging due to their low concentrations in complex biological samples. The development of a stable isotope dilution (SID) method has significantly improved the accuracy and precision of karrikin quantification. The following protocol is based on a validated UHPLC-MS/MS method.

Experimental Workflow

The general workflow for quantifying karrikins from plant tissue involves extraction, purification via solid-phase extraction (SPE), and subsequent analysis by UHPLC-MS/MS. The use of a deuterated internal standard is crucial for accurate quantification.

Detailed Protocol: UHPLC-MS/MS Quantification of KAR₁ and KAR₂

This protocol is adapted from Hrdlička et al. (2021) for the analysis of karrikins in Arabidopsis thaliana seedlings.

1. Materials and Reagents

-

Plant tissue (e.g., Arabidopsis seedlings, < 20 mg fresh weight)

-

Extraction solution: 10% Methanol, acidified

-

Internal Standard (IS): Deuterium-labeled KAR₁ ([²H₃]KAR₁)

-

Solid-Phase Extraction (SPE) columns: Oasis HLB (30 mg/1 ml)

-

Methanol (MeOH), Formic Acid (FA)

-

UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

2. Sample Preparation and Extraction

-

Homogenize frozen plant tissue (< 20 mg FW) in a suitable tube.

-

Add 1 ml of ice-cold, acidified 10% methanol.

-

Add a known amount of the internal standard (e.g., 10 pmol of [²H₃]KAR₁).

-

Vortex and incubate on a shaker at 4°C in the dark for 1 hour.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for SPE.

3. Solid-Phase Extraction (SPE) Purification

-

Condition the Oasis HLB SPE column with 1 ml of methanol followed by 1 ml of water.

-

Load the supernatant onto the column.

-

Wash the column with 1 ml of water.

-

Elute the karrikins with 2 ml of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the sample in a suitable volume (e.g., 50 µL) of the initial mobile phase.

4. UHPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Acquity UPLC® BEH C18 reversed-phase column (1.7 µm, 2.1 × 50 mm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: A suitable gradient to separate KAR₁ and KAR₂.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

-

5. Quantification

-

Construct a calibration curve using known concentrations of non-labeled standards and a fixed amount of the internal standard.

-

Quantify the endogenous karrikin levels by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Data Presentation

The following tables summarize the validation parameters for the UHPLC-MS/MS method for KAR₁ and KAR₂ analysis in plant tissues, demonstrating the method's accuracy and precision.

Table 1: Method Validation Parameters for Karrikin Quantification

| Parameter | KAR₁ | KAR₂ |

| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |

| Limit of Detection (LOD) | Low fmol range | Low fmol range |

| Limit of Quantification (LOQ) | Low fmol range | Low fmol range |

| Accuracy (Bias %) | Avg. 3.3% | Avg. 3.3% |

| Precision (RSD %) | Avg. 2.9% | Avg. 2.9% |

| Data adapted from Hrdlička et al. (2021). |

Table 2: MRM Transitions for Karrikin Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| KAR₁ | 149.0 | 97.0 |

| KAR₂ | 163.0 | 111.0 |

| [²H₃]KAR₁ (IS) | 152.0 | 100.0 |

| Representative values; optimal transitions should be determined empirically. |

Application Notes and Future Directions

-

The Endogenous Ligand Problem: It is crucial to note that to date, no endogenous karrikin has been definitively isolated and identified from plant tissues. The described protocol is validated for the quantification of exogenously applied karrikins. However, it provides the essential framework for targeted analysis of candidate molecules for the endogenous KAI2-ligand.

-

Screening for KAI2 Activators: An alternative to direct quantification is the use of bioassays. A luminescence-based reporter assay using an Arabidopsis line with the DLK2:LUC reporter gene can be used to screen plant extracts for compounds that activate the KAI2 signaling pathway. This approach can identify fractions with biological activity for further chemical characterization.

-

Stable Isotope Labeling: The use of stable isotope-labeled internal standards is critical for accurate quantification, as it corrects for matrix effects and variations in extraction efficiency and instrument response. The synthesis of labeled standards for all known karrikins and potential endogenous candidates is a key step for comprehensive profiling.

-

High-Resolution Mass Spectrometry: While triple quadrupole instruments are excellent for targeted quantification, high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap) can be employed in untargeted metabolomics approaches to search for novel KAI2 ligands in plant extracts by identifying features that are absent in kai2 mutant backgrounds.

Conclusion

The quantification of karrikins and the search for the endogenous KAI2-ligand are at the forefront of plant hormone research. The UHPLC-MS/MS methods, particularly those employing stable isotope dilution, offer the sensitivity and accuracy required to detect these low-abundance molecules. While the definitive identification of an endogenous karrikin remains a key challenge, the protocols and workflows detailed here provide researchers with the tools to quantify known karrikins in plant tissues and to systematically search for the elusive endogenous signals that regulate plant development through the KAI2 pathway.

References

- 1. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. The Multifaceted Impact of Karrikin Signaling in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Karrikin signalling: impacts on plant development and abiotic stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

Unraveling Karrikin-Protein Interactions: Advanced Techniques and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – In the intricate world of plant biology and drug development, understanding the nuanced interactions between small molecules and proteins is paramount. Karrikins, a class of butenolide molecules found in smoke, have emerged as critical regulators of plant growth and development. The study of how these molecules interact with their protein partners is opening new avenues for agricultural innovation and therapeutic design. To facilitate this cutting-edge research, we present a comprehensive guide to the techniques employed to study Karrikin-protein interactions, complete with detailed application notes and experimental protocols.

This guide is tailored for researchers, scientists, and drug development professionals, providing a deep dive into the methodologies essential for elucidating the mechanisms of Karrikin signaling.

The Karrikin Signaling Pathway: A Molecular Overview

Karrikin signaling is initiated by the binding of a Karrikin molecule to the α/β-hydrolase receptor, KARRIKIN INSENSITIVE 2 (KAI2).[1][2][3] This binding event induces a conformational change in KAI2, facilitating its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[1][4] The resulting KAI2-MAX2 complex then targets the transcriptional repressor SUPPRESSOR OF MAX2 1 (SMAX1) and its homolog SMAX1-LIKE 2 (SMXL2) for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors unleashes downstream transcriptional responses that regulate various aspects of plant development, including seed germination and seedling growth.

Quantitative Analysis of Karrikin-Protein Interactions

A variety of biophysical techniques can be employed to quantify the binding affinity and thermodynamics of Karrikin-protein interactions. The choice of technique often depends on the specific research question, the nature of the interacting partners, and the available instrumentation.

| Technique | Interacting Partners | Reported Dissociation Constant (Kd) | Reference(s) |

| Isothermal Titration Calorimetry (ITC) | KAR1 into KAI2 | 5 µM to 147 µM | |

| Equilibrium Microdialysis | KAR1 and KAI2 | Not explicitly stated | |

| Fluorescence-based Binding Assay | KAR1 and KAI2 | Not explicitly stated | |

| Yeast Two-Hybrid (Y2H) | KAI2 and SMAX1 | Qualitative interaction |

Application Notes and Protocols

Here, we provide detailed application notes and standardized protocols for key techniques used to study Karrikin-protein interactions.

Surface Plasmon Resonance (SPR)

Application Note: Surface Plasmon Resonance is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It is ideal for determining the kinetics (association and dissociation rates) and affinity of Karrikin binding to its receptor, KAI2. In a typical SPR experiment, the KAI2 protein is immobilized on a sensor chip, and a solution containing the Karrikin is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.

Experimental Workflow Diagram:

Protocol: SPR Analysis of Karrikin-KAI2 Interaction

-

Ligand and Analyte Preparation:

-

Express and purify recombinant KAI2 protein to >95% purity.

-

Prepare a stock solution of Karrikin (e.g., KAR1) in a suitable solvent (e.g., DMSO) and then dilute it in the running buffer to the desired concentrations. The final DMSO concentration should be matched in the running buffer.

-

The running buffer should be optimized for protein stability and to minimize non-specific binding (e.g., HBS-EP+ buffer).

-

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the sensor surface using a freshly prepared mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the KAI2 protein solution (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

-

-

Analyte Binding:

-

Prepare a series of Karrikin dilutions in the running buffer. It is recommended to perform a concentration series spanning at least two orders of magnitude around the expected Kd.

-

Inject the Karrikin solutions over the immobilized KAI2 surface at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank for double referencing.

-

Monitor the association and dissociation phases in real-time.

-

-

Surface Regeneration:

-

If the Karrikin does not fully dissociate, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration solution must be optimized to remove the analyte without denaturing the immobilized ligand (e.g., a short pulse of low pH glycine (B1666218) or high salt solution).

-

-

Data Analysis:

-

Subtract the reference surface and blank injection sensorgrams from the active surface sensorgrams.

-

Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

Application Note: Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. It is the gold standard for determining the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction between a Karrikin and KAI2 in solution.

Experimental Workflow Diagram:

Protocol: ITC Analysis of Karrikin-KAI2 Interaction

-

Sample Preparation:

-

Prepare purified KAI2 protein and a stock solution of Karrikin in the same buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively.

-

The buffer should have a low ionization enthalpy (e.g., phosphate (B84403) or HEPES buffer).

-

Accurately determine the concentrations of both the protein and the ligand.

-

-

Loading the Calorimeter:

-

Load the KAI2 solution into the sample cell (typically at a concentration of 10-50 µM).

-

Load the Karrikin solution into the injection syringe (typically at a concentration 10-20 times that of the protein).

-

-

Performing the Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-5 µL) of the Karrikin solution into the KAI2 solution, allowing the system to reach equilibrium after each injection.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The ΔS can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).

-

Microscale Thermophoresis (MST)

Application Note: Microscale Thermophoresis is a rapid and sensitive technique that measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient. This movement, or thermophoresis, is sensitive to changes in the size, charge, and hydration shell of the molecule, which are altered upon binding to a ligand. MST is particularly useful for studying Karrikin-KAI2 interactions with low sample consumption.

Experimental Workflow Diagram:

Protocol: MST Analysis of Karrikin-KAI2 Interaction

-

Fluorescent Labeling of KAI2:

-

Label the purified KAI2 protein with a fluorescent dye (e.g., NHS-ester dye targeting primary amines).

-

Remove the excess, unconjugated dye using a desalting column.

-

Determine the final concentration and labeling efficiency of the fluorescently labeled KAI2.

-

-

Sample Preparation:

-

Prepare a 16-point serial dilution of the Karrikin ligand in the assay buffer.

-

Mix each Karrikin dilution with a constant concentration of the labeled KAI2 protein. The final concentration of the labeled protein should be in the low nanomolar range and well below the expected Kd.

-

-

Measurement:

-

Load the samples into hydrophilic or hydrophobic capillaries.

-

Place the capillaries in the MST instrument.

-

An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled KAI2 is monitored.

-

-

Data Analysis:

-

The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.

-

Fit the resulting binding curve with a suitable model (e.g., the Kd model) to determine the dissociation constant (Kd).

-

Affinity Purification-Mass Spectrometry (AP-MS)

Application Note: Affinity Purification-Mass Spectrometry is a powerful technique for identifying protein-protein interactions in a complex biological sample. This method can be used to identify proteins that interact with KAI2 in vivo. A tagged version of KAI2 (the "bait") is expressed in cells, and the protein complexes are purified using the tag. The interacting proteins ("prey") are then identified by mass spectrometry.

Experimental Workflow Diagram:

Protocol: AP-MS for KAI2 Interactors

-

Expression of Tagged KAI2:

-

Clone the KAI2 coding sequence into a suitable expression vector with an affinity tag (e.g., FLAG, HA, or GFP).

-

Transfect or transform the construct into the appropriate cells (e.g., plant protoplasts or a stable transgenic line).

-

-

Cell Lysis:

-

Harvest the cells and lyse them in a buffer that preserves protein-protein interactions (e.g., a non-denaturing lysis buffer containing protease and phosphatase inhibitors).

-

-

Affinity Purification:

-

Incubate the cell lysate with affinity beads that specifically bind the tag (e.g., anti-FLAG agarose (B213101) beads).

-

Wash the beads extensively with the lysis buffer to remove non-specific binders.

-

-

Elution:

-

Elute the bound protein complexes from the beads using a competitive ligand (e.g., FLAG peptide) or by changing the buffer conditions (e.g., low pH).

-

-

Protein Digestion and Mass Spectrometry:

-

Denature, reduce, and alkylate the eluted proteins.

-

Digest the proteins into peptides using a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database to identify the proteins in the sample.

-

Use bioinformatics tools to filter out non-specific binders and identify high-confidence interacting proteins. A control experiment using cells expressing only the tag is crucial.

-

Yeast Two-Hybrid (Y2H) Assay

Application Note: The Yeast Two-Hybrid system is a genetic method used to discover protein-protein interactions. It is well-suited for screening a library of potential interacting partners for a given "bait" protein, such as KAI2. The interaction between the bait (e.g., KAI2) and a "prey" protein (from a cDNA library) in the yeast nucleus activates reporter genes, allowing for cell growth on selective media.

Experimental Workflow Diagram:

Protocol: Y2H Screen for KAI2 Interactors

-

Plasmid Construction:

-

Clone the full-length KAI2 cDNA in-frame with a DNA-binding domain (DBD) in a "bait" vector.

-

Construct a cDNA library from the tissue of interest in a "prey" vector, where the cDNAs are fused to a transcription activation domain (AD).

-

-

Yeast Transformation and Mating:

-

Transform the bait plasmid into a yeast strain of one mating type (e.g., MATa).

-

Transform the prey library into a yeast strain of the opposite mating type (e.g., MATα).

-

Mate the bait and prey strains to allow for the formation of diploid yeast containing both plasmids.

-

-

Selection for Interaction:

-

Plate the diploid yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine) and may contain a competitive inhibitor (e.g., 3-AT) to select for the activation of reporter genes.

-

Only yeast cells in which the bait and prey proteins interact will grow on the selective medium.

-

-

Validation of Positive Interactions:

-

Isolate the prey plasmids from the positive yeast colonies.

-

Sequence the prey cDNA inserts to identify the interacting proteins.

-

Re-transform the isolated prey plasmid with the original bait plasmid into yeast to confirm the interaction.

-

Perform additional assays (e.g., co-immunoprecipitation) to validate the interaction in a different system.

-

By providing these detailed application notes and protocols, we aim to empower researchers to confidently explore the fascinating world of Karrikin-protein interactions, ultimately contributing to advancements in agriculture and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. KAI2 Can Do: Karrikin Receptor Function in Plant Development and Response to Abiotic and Biotic Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Interactions of the karrikin signaling pathway with phytohormones and environmental signals in plants [the-innovation.org]

Application Notes: Transcriptomic Analysis of Karrikin-Responsive Genes in Seedlings

References

- 1. Karrikins enhance light responses during germination and seedling development in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Karrikins: Regulators Involved in Phytohormone Signaling Networks during Seed Germination and Seedling Development [frontiersin.org]

Application Notes and Protocols for Karrikin Treatment to Enhance Seedling Vigor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karrikins (KARs) are a class of butenolide compounds found in smoke derived from burning plant material.[1][2] They have been identified as potent signaling molecules that can significantly enhance seed germination and seedling vigor in a wide range of plant species, including many agronomically important crops.[3][4][5] Karrikins are perceived by the α/β hydrolase receptor KARRIKIN INSENSITIVE2 (KAI2), initiating a signaling cascade that influences various developmental processes such as seed dormancy release, seedling photomorphogenesis, root architecture, and responses to abiotic stress. These properties make karrikins and their synthetic analogs promising candidates for the development of novel plant growth regulators to improve crop establishment and resilience.

These application notes provide an overview of the karrikin signaling pathway, summarize the effects of karrikin treatments on seedling vigor, and offer detailed protocols for applying karrikins in a research setting.

Karrikin Signaling Pathway

Karrikin signaling shares components with the strigolactone (SL) signaling pathway. The core signaling module for karrikins involves the receptor KAI2, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), and the transcriptional repressors SUPPRESSOR OF MAX2 1 (SMAX1) and SMAX1-LIKE 2 (SMXL2).

Upon binding of a karrikin molecule, the KAI2 receptor undergoes a conformational change, leading to its interaction with MAX2. This complex then targets SMAX1 and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of these repressors allows for the expression of downstream genes that promote seed germination and seedling development.

Effects of Karrikin Treatment on Seedling Vigor

Karrikin treatments have been shown to positively influence a variety of seedling vigor parameters. The most common effects include enhanced seed germination rate and uniformity, increased root length and density, and improved seedling growth under both optimal and stressful conditions.

Table 1: Summary of Quantitative Effects of Karrikin Treatment on Seedling Vigor

| Plant Species | Karrikin Type & Concentration | Application Method | Observed Effects | Reference |

| Arabidopsis thaliana | KAR₁ (1 µM) | Seed imbibition on agar (B569324) plates | Enhanced light-dependent germination | |